5-Methyl-6-nitro-3H-quinazolin-4-one

Catalog No.
S12993892
CAS No.
M.F
C9H7N3O3
M. Wt
205.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-6-nitro-3H-quinazolin-4-one

Product Name

5-Methyl-6-nitro-3H-quinazolin-4-one

IUPAC Name

5-methyl-6-nitro-3H-quinazolin-4-one

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

InChI

InChI=1S/C9H7N3O3/c1-5-7(12(14)15)3-2-6-8(5)9(13)11-4-10-6/h2-4H,1H3,(H,10,11,13)

InChI Key

PGXCXCVCQDNMJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)NC=N2)[N+](=O)[O-]

5-Methyl-6-nitro-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, characterized by a fused bicyclic structure that includes a benzene ring and a pyrimidine-like moiety. Its molecular formula is C9H7N3O3C_9H_7N_3O_3 and it has a molecular weight of approximately 205.17 g/mol. The compound features a methyl group at the 5-position and a nitro group at the 6-position of the quinazolinone ring, which significantly influences its chemical reactivity and biological activity.

The chemical reactivity of 5-Methyl-6-nitro-3H-quinazolin-4-one is primarily governed by its functional groups. Key reactions include:

  • Electrophilic Substitution: The nitro group at position 6 acts as an electron-withdrawing group, making the aromatic ring more susceptible to electrophilic attack at positions 7 and 8.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the quinazoline structure, which can lead to various derivatives.
  • Reduction and Oxidation: The nitro group can be reduced to an amino group under certain conditions, while the quinazolinone nucleus can be oxidized to yield different derivatives .

5-Methyl-6-nitro-3H-quinazolin-4-one exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. It has been studied for its potential as:

  • Antitumor Agent: Certain derivatives of quinazolinones have shown promising antitumor activity in vitro, suggesting that 5-Methyl-6-nitro-3H-quinazolin-4-one may possess similar properties .
  • Antibacterial Activity: Compounds within this class have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticonvulsant Activity: Some derivatives have been evaluated for their anticonvulsant properties, indicating potential neurological applications .

Several synthetic routes have been developed for the preparation of 5-Methyl-6-nitro-3H-quinazolin-4-one:

  • Condensation of Anthranilic Acid Derivatives: This method involves reacting anthranilic acid with acyl chlorides or anhydrides under controlled conditions to yield quinazolinones.
  • Alkylation Reactions: Alkylation of quinazoline derivatives using alkyl halides (e.g., iodomethane) in the presence of bases like cesium carbonate in dimethylformamide can produce the desired compound .
  • Microwave-Assisted Synthesis: Modern techniques such as microwave irradiation have been employed to enhance yields and reduce reaction times in the synthesis of quinazolinone derivatives .

5-Methyl-6-nitro-3H-quinazolin-4-one has potential applications in various fields:

  • Pharmaceutical Development: Its derivatives are being explored for use as anticancer agents, antibacterial drugs, and treatments for neurological disorders.
  • Chemical Research: The compound serves as a key intermediate in the synthesis of more complex heterocycles used in medicinal chemistry.

Studies on the interactions of 5-Methyl-6-nitro-3H-quinazolin-4-one with biological targets are crucial for understanding its pharmacological profile. Research has indicated that:

  • Quinazolinones can interact with specific enzymes and receptors involved in cancer progression and bacterial resistance.
  • Structure–activity relationship studies have been conducted to optimize its efficacy against various biological targets.

Several compounds share structural similarities with 5-Methyl-6-nitro-3H-quinazolin-4-one. Here are notable examples:

Compound NameStructural FeaturesUnique Properties
6-NitroquinazolineNitro group at position 6Exhibits antibacterial activity
2-MethylquinazolinMethyl substitution at position 2Potential neuroprotective effects
4(3H)-QuinazolinoneBase structure without substituentsFound in numerous natural products
7-ChloroquinazolineChlorine substitution at position 7Enhanced antitumor activity

These compounds differ from 5-Methyl-6-nitro-3H-quinazolin-4-one primarily in their substituents and resultant biological activities, highlighting the importance of structural modifications in tailoring pharmacological properties.

The foundation of quinazolinone synthesis rests upon well-established condensation methodologies that have been refined over more than a century of chemical research. These traditional approaches continue to serve as the cornerstone for accessing diverse quinazolinone scaffolds, including specialized derivatives such as 5-methyl-6-nitro-3H-quinazolin-4-one.

The Griess synthesis, first reported in 1989, represents the inaugural systematic approach to quinazolinone construction [1]. This methodology involves the condensation of anthranilic acid with cyanide in ethanol to generate 2-ethoxy-4(3H)-quinazolinone as an intermediate. Subsequent treatment with ammonia yields 2-amino-4(3H)-quinazolinone, while hydrolysis with water produces 2,4(1H,3H)-quinazilinedione [1]. The Griess synthesis provides excellent regiocontrol and functional group tolerance, making it particularly valuable for constructing quinazolinone frameworks that require precise substitution patterns.

The Niementowski synthesis offers a more direct route through the condensation of anthranilic acid with formamide under thermal conditions [1]. This transformation proceeds via heating anthranilic acid with excess formamide at 120°C in an open container, involving water elimination through an o-amidobenzamide intermediate [1]. Modern adaptations of the Niementowski synthesis have incorporated microwave irradiation techniques to improve reaction yields and reduce reaction times significantly [1]. For the preparation of 2-methyl-4-(3H)-quinazolinone, the method has been modified to utilize urethane and acetanilide with phosphorus pentoxide in toluene for 3 hours [1].

Condensation approaches utilizing anthranilic acid and urea represent another classical strategy for quinazolinone synthesis. The fusion of anthranilic acid with urea under thermal conditions generates 1,2,3,4-tetrahydro-2,4-dioxoquinazoline [2]. This approach provides a straightforward pathway to dihydroquinazolinone derivatives, which can serve as valuable intermediates for further functionalization.

O-Ureidobenzoic acid cyclization offers an alternative condensation pathway through the preparation of o-ureidobenzoic acids from anthranilic acid and potassium cyanate [2]. These ureido acids undergo facile cyclization to the corresponding 1,2,3,4-tetrahydro-2,4-dioxoquinazolines upon heating with acid or alkali [2]. This methodology provides excellent control over the cyclization process and allows for the incorporation of various substituents through judicious choice of starting materials.

O-Ethoxycarbonylamino benzamide cyclization represents a thermal approach where o-ethoxycarbonylamino benzamide and its derivatives lose water upon heating above their melting points to form quinazolinone rings [2]. This method is particularly useful for accessing substituted quinazolinones where thermal stability considerations are paramount.

MethodStarting MaterialsConditionsProductsYear Reported
Griess SynthesisAnthranilic acid + CyanideEthanol, followed by NH₃ or H₂O2-Ethoxy-4(3H)-quinazolinone → 2-amino-4(3H)-quinazolinone1989
Niementowski SynthesisAnthranilic acid + FormamideHeating at 120°C4(3H)-QuinazolinoneClassical
Anthranilic Acid + UreaAnthranilic acid + UreaFusion reaction1,2,3,4-Tetrahydro-2,4-dioxoquinazolineClassical
O-Ureidobenzoic Acid CyclizationO-Ureidobenzoic acidHeating with acid or alkali1,2,3,4-Tetrahydro-2,4-dioxoquinazolineClassical
O-Ethoxycarbonylamino Benzamide CyclizationO-Ethoxycarbonylamino benzamideHeating above melting point1,2,3,4-Tetrahydro-2,4-dioxoquinazolineClassical

Recent investigations have demonstrated that traditional condensation routes can be successfully adapted for the synthesis of nitro-substituted quinazolinones, including derivatives structurally related to 5-methyl-6-nitro-3H-quinazolin-4-one [3]. The key to successful implementation lies in careful optimization of reaction conditions to accommodate the electronic effects of nitro substitution and to ensure regioselective cyclization.

Novel Catalytic Approaches

Transition Metal-Catalyzed Strategies

The advent of transition metal catalysis has revolutionized quinazolinone synthesis by enabling previously inaccessible transformations and providing superior control over regioselectivity and functional group tolerance [4] [5]. These catalytic methodologies have proven particularly valuable for accessing complex quinazolinone derivatives with multiple substituents, such as 5-methyl-6-nitro-3H-quinazolin-4-one.

Palladium-catalyzed approaches have emerged as highly versatile strategies for quinazolinone construction. A particularly noteworthy development is the four-component carbonylative coupling system reported for quinazolinone synthesis [6]. This methodology employs Pd(OAc)₂ (2 mol%) with BuPAd₂ (6 mol%) in 1,4-dioxane at 100°C under 10 bar of carbon monoxide. Starting from 2-bromoanilines, trimethyl orthoformate, and amines, this approach delivers quinazolinone products in good yields (75-90%) with excellent functional group tolerance [6]. The process tolerates various reactive functional groups and demonstrates high selectivity for quinazolinones, making it suitable for the synthesis of bioactive derivatives.

Palladium-catalyzed cyanation represents another powerful strategy for quinazoline modification [7]. Microwave-assisted cyanation of 8-bromo-6-fluoro-2-methylquinazolin-4(3H)-one using zinc cyanide in the presence of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)–xanthphos catalyst complex provides exclusive C8–CN substituted products [7]. This methodology offers useful functionality for subsequent manipulations to important functional groups such as acids, amides, amines, or aldehydes.

Copper-catalyzed methodologies have demonstrated exceptional utility in quinazolinone synthesis through diverse mechanistic pathways. A highly efficient copper-catalyzed cascade synthesis employs amidine hydrochlorides with substituted 2-halobenzaldehydes, 2-halophenylketones, or methyl 2-halobenzoates to afford quinazoline and quinazolinone derivatives in good to excellent yields [8]. The method offers simple, economical, and practical advantages with broad substrate scope.

Copper-catalyzed tandem oxidative synthesis from 2-aminobenzonitriles and benzyl alcohols provides an efficient and practical approach to substituted quinazolinones [9]. This method features high functional-group tolerance and affords a variety of desirable products in good to excellent yields using air as the sole oxidant [9]. The use of atmospheric oxygen as an oxidant makes this approach particularly attractive from environmental and economic perspectives.

A notable copper-catalyzed radical methylation/C–H amination/oxidation cascade has been developed for quinazolinone synthesis [10]. In this transformation, dicumyl peroxide serves dual roles as both oxidant and methyl source. The cascade reaction enables the formation of methylated quinazolinone derivatives through a radical mechanism, with electron paramagnetic resonance confirmation of methyl radical generation [10].

Rhodium-mediated catalytic systems offer unique opportunities for quinazoline construction through C–H activation strategies [11]. The [Cp*RhCl₂]₂/AgBF₄-catalyzed double carbon–nitrogen bond formation sequence constructs highly functionalized quinazolines from benzimidate derivatives and dioxazolone derivatives [11]. This process proceeds with operational simplicity and high atom efficiency, delivering quinazoline products in good to excellent yields (66-96%) [11]. The dioxazolone derivatives function as internal oxidizing agents to regulate the catalytic cycle.

Cobalt-based catalytic systems have emerged as cost-effective alternatives to precious metal catalysts [11]. Cyclopentadienylcobalt dicarbonyl-catalyzed [4 + 2] cycloaddition of dioxazolones with imines delivers multi-functionalized quinazolines in moderate to excellent yields (48-99%) [11]. The cobalt-based system demonstrates high sensitivity to steric hindrance and strong Lewis acidity, making it particularly suited for sterically demanding transformations.

Ruthenium-catalyzed dehydrogenative coupling provides an environmentally benign approach to quinazoline and quinazolinone derivatives [12]. The in situ formed ruthenium catalytic system demonstrates high selectivity for dehydrogenative coupling of 2-aminophenyl ketones with amines to form quinazoline products [12]. The deaminative coupling reaction of 2-aminobenzamides with amines leads to efficient formation of quinazolinone products without using reactive reagents or generating toxic byproducts [12].

Metal CatalystCatalyst SystemReaction TypeConditionsYield Range (%)
PalladiumPd(OAc)₂/BuPAd₂Four-component carbonylative coupling100°C, 10 bar CO, 1,4-dioxane75-90
Copper(I)CuI/TMSN₃Domino synthesis from aldehydes/benzyl alcohols10 mol% CuI, DMSO, air atmosphere64-80
Copper(II)Cu(OAc)₂·H₂OImidoylative cross-coupling/cyclocondensationEt₃N, anisole, microwave 150°C60-85
Rhodium[Cp*RhCl₂]₂/AgBF₄C-H activation/amidationMild conditions with dioxazolone66-96
CobaltCpCo(CO)₂CycloadditionAmbient conditions48-99
Ruthenium[Ru]/LigandDehydrogenative couplingLigand-promoted conditions70-85

Acid/Base-Mediated Cyclization Techniques

Acid and base-mediated cyclization techniques represent fundamental approaches for quinazolinone construction that complement transition metal-catalyzed strategies. These methodologies offer unique advantages in terms of cost-effectiveness, operational simplicity, and compatibility with sensitive functional groups [13] [14] [15].

Lewis acid-catalyzed approaches have demonstrated exceptional utility in quinazolinone synthesis through electrophilic activation mechanisms. A notable development involves base-promoted Lewis acid catalyzed synthesis of quinazoline derivatives from amide-oxazolines with tosyl chloride [13]. This one-pot protocol proceeds via a cyclic 1,3-azaoxonium intermediate and 6π electron cyclization in the presence of a Lewis acid and base [13]. The process demonstrates operational simplicity and broad substrate scope, providing a unique strategy for quinazolinone construction.

Boron trifluoride etherate (BF₃·Et₂O) has proven particularly effective as a Lewis acid catalyst for quinazolinone synthesis [16] [17]. In the metal-free synthesis of 2-substituted quinazolines, BF₃·Et₂O (10 mol%) successfully promotes efficient oxidative condensation and intramolecular cyclization of o-aminobenzylamines and benzylamines [17]. This system utilizes atmospheric oxygen as the terminal oxidant and achieves excellent atom economy with environmental factors suitable for green chemistry applications.

Brønsted acid-mediated cyclizations offer complementary reactivity profiles through protonation-based activation mechanisms. Acetic acid has been extensively employed in microwave-assisted synthesis of quinazolinone derivatives [18]. The acetic acid-catalyzed microwave-assisted synthesis of 2,3-dihydroquinazolinones proceeds through three-component reactions of isatoic anhydride, aldehydes, and aminoacetic acid derivatives, delivering products in 78-85% yields within 8-10 minutes [18].

Dodecylbenzene sulfonic acid (DBSA) represents another effective Brønsted acid catalyst for quinazolinone synthesis [18]. Under ultrasound-assisted conditions with water as the green solvent, DBSA catalyzes three-component reactions of isatoic anhydride, aldehydes, and aniline to afford quinazolinone products in 62-76% yields within 1-2 hours [18]. The combination of ultrasound activation and aqueous conditions makes this approach highly attractive from environmental perspectives.

Base-catalyzed cyclization strategies have proven particularly valuable for nucleophilic aromatic substitution-based quinazolinone synthesis. Cesium carbonate (Cs₂CO₃) has emerged as an effective base for promoting quinazolin-4-one formation through SNAr reactions of ortho-fluorobenzamides with amides [15]. This transition-metal-free approach proceeds in DMSO with excellent functional group tolerance and provides direct access to marketed pharmaceutical compounds such as methaqualone [15].

Potassium carbonate and sodium hydroxide have also demonstrated utility in base-catalyzed quinazolinone cyclizations [19] [18]. These bases promote cyclization through deprotonation-based mechanisms and offer cost-effective alternatives to more specialized catalysts.

Dual acid-base catalytic systems represent an emerging area of development that combines the advantages of both acidic and basic activation modes. These systems enable sequential activation steps that can address complex synthetic challenges requiring multiple bond-forming events [16].

Organocatalytic approaches utilizing salicylic acid derivatives have shown promise for metal-free quinazolinone synthesis [17]. The 4,6-dihydroxysalicylic acid-catalyzed oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen provides 2-arylquinazolines in up to 81% yield [17]. This method demonstrates excellent atom economy and environmental compatibility while avoiding the use of transition metal catalysts.

Catalyst TypeSpecific CatalystMechanismTypical ConditionsSubstrate ScopeYield Range (%)
Lewis AcidBF₃·Et₂O, TiCl₄, ZnCl₂Electrophilic activation10 mol% catalyst, mild temperatureOxazolines, benzamides70-95
Brønsted AcidAcetic acid, TFA, DBSAProtonation/cyclizationReflux conditions, protic solventGeneral quinazolinone precursors60-85
Base CatalysisCs₂CO₃, K₂CO₃, NaOHSNAr reaction followed by cyclizationDMSO, elevated temperatureOrtho-fluorobenzamides65-80
Dual Acid-BaseLewis acid + base combinationSequential activation stepsStepwise addition of catalystsComplex substrates75-90
OrganocatalystSalicylic acid derivativesHydrogen bonding activationAtmospheric O₂, ambient conditionsAminobenzylamines70-81

Optimization of Nitration and Methylation Steps

The successful synthesis of 5-methyl-6-nitro-3H-quinazolin-4-one requires careful optimization of both nitration and methylation transformations. These functional group modifications present unique challenges due to the electronic properties of the quinazolinone scaffold and the need for regioselective introduction of substituents at specific positions.

Nitration optimization strategies for quinazolinone derivatives have evolved from traditional mixed acid approaches to more selective and environmentally benign methodologies. Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) has emerged as a particularly effective nitrating agent when combined with copper catalysis [20]. The copper-catalyzed regioselective ortho-nitration approach utilizes CuCl₂·2H₂O as catalyst and Fe(NO₃)₃·9H₂O as both promoter and nitro source at room temperature [20]. This methodology demonstrates excellent functional group compatibility and enables the introduction of nitro groups under mild conditions.

The regioselectivity of nitration in quinazolinone systems is heavily influenced by the electronic distribution within the heterocyclic framework. Studies on nucleophilic nitration of aza-aromatics have revealed that the acidity of the intended nitration site correlates strongly with observed yields [21]. For quinazoline systems, nitration typically occurs at positions that can stabilize the resulting electron-deficient intermediate through resonance or inductive effects.

Optimization of nitration conditions for quinazolinone derivatives requires consideration of several key parameters. Temperature control is critical, as elevated temperatures can lead to multiple nitration or decomposition of sensitive functional groups. Solvent selection influences both reaction rates and regioselectivity, with polar aprotic solvents generally favoring nucleophilic nitration mechanisms. The choice of nitrating agent and any co-catalysts significantly impacts reaction efficiency and selectivity.

Methylation optimization approaches for quinazolinone derivatives encompass both N-methylation and C-methylation strategies, depending on the desired substitution pattern. Methyl iodide remains the most widely used methylating agent due to its high reactivity and selectivity [22]. The optimization of N-methylation using methyl iodide typically involves cesium carbonate as base in dimethylformamide under inert atmosphere conditions [22]. Reaction temperatures of 0-20°C for 3 hours under nitrogen atmosphere provide excellent yields (83.85%) while minimizing side reactions [22].

Dimethyl sulfoxide (DMSO) has emerged as a versatile methylating agent that serves dual roles as both solvent and methyl source [23]. This approach offers particular advantages for the synthesis of biologically important quinazolinones through copper-catalyzed processes. The use of DMSO as a synthon provides atom-economical methylation while maintaining compatibility with various functional groups.

Radical methylation strategies utilizing dicumyl peroxide represent an innovative approach to quinazolinone methylation [10]. In this methodology, dicumyl peroxide functions as both oxidant and methyl source in a copper-catalyzed cascade reaction. The radical methylation/C–H amination/oxidation sequence enables the introduction of methyl groups at specific positions while simultaneously forming the quinazolinone ring system.

Green methylating agents such as dimethyl carbonate offer environmentally benign alternatives to traditional methylating reagents. These approaches typically require mild basic conditions with potassium carbonate and provide moderate to good yields (60-75%) while reducing environmental impact.

Nitrating AgentCatalyst/ConditionsRegioselectivitySubstrate CompatibilityAdvantagesLimitations
Fe(NO₃)₃·9H₂OCuCl₂·2H₂O, room temperatureOrtho-selectiveAminotetrazoles, triazolesMild conditions, functional group tolerantRequires directing group
Mixed Acid (HNO₃/H₂SO₄)Concentrated acids, elevated temperatureVariable, depends on substrateGeneral aromatic compoundsWell-established methodHarsh conditions
KNO₂/PhI(OAc)₂Oxidative conditionsPosition-specificSpecific aromatic systemsRegioselectiveLimited substrate scope
Nucleophilic NO₂⁻Special conditions, no strong acidsAdjacent to ring nitrogenAza-aromatics (limited scope)Acid-free conditionsNot universal for aza-aromatics
Cu-catalyzed with Fe(NO₃)₃Cu catalyst, room temperatureOrtho-selectiveDirected systemsRoom temperature operationRequires catalyst
Methylating AgentBase/CatalystConditionsYield (%)Position SelectivityAdvantages
Methyl Iodide (CH₃I)Cs₂CO₃DMF, 0-20°C, 3h, N₂ atmosphere83.85N-methylationHigh yield, mild conditions
Dimethyl Sulfoxide (DMSO)Cu catalystDMSO as solvent and methyl source65-80Specific for synthesis applicationsDual role as solvent/reagent
Dicumyl PeroxideCu catalystRadical methylation cascade70-85C-H amination/methylationRadical mechanism, versatile
Dimethyl CarbonateK₂CO₃Mild basic conditions60-75N-methylationGreen methylating agent
Methyl TosylateBase catalysisPolar aprotic solvent70-90N-methylationReliable method

The optimization of sequential nitration and methylation requires careful consideration of the order of operations. Generally, methylation is performed prior to nitration to avoid potential reduction of nitro groups under basic conditions. However, the specific electronic effects of each substituent must be evaluated to determine the optimal synthetic sequence.

Green Chemistry Approaches: Solvent-Free and Energy-Efficient Protocols

The development of environmentally sustainable synthetic methodologies for quinazolinone derivatives has become increasingly important as the pharmaceutical industry seeks to reduce its environmental footprint. Green chemistry approaches for 5-methyl-6-nitro-3H-quinazolin-4-one synthesis encompass solvent-free protocols, energy-efficient activation methods, and the utilization of renewable feedstocks [17] [24] [25].

Ultrasonic irradiation techniques represent a highly effective energy-efficient approach for quinazolinone synthesis. The ultrasonic-promoted one-pot condensation reaction between anthranilic acid, acetic anhydride, and amine derivatives proceeds under solvent-free and catalyst-free conditions [24]. This methodology achieves remarkable efficiency with 90% yield in just 60 seconds of ultrasonic irradiation [24]. The ultrasonic activation generates intense turbulence and micro-scale liquid circulation currents, resulting in homogeneous mixing at the molecular level and dramatic acceleration of reaction rates.

The advantages of ultrasonic irradiation extend beyond reaction rate enhancement. The method eliminates the need for toxic organic solvents and expensive catalysts while operating at ambient temperature. Both aliphatic and aromatic amines participate effectively in these transformations, with electron-donating groups on the amine providing superior yields compared to electron-withdrawing substituents [24]. The operational simplicity and high atom economy make this approach particularly attractive for industrial applications.

Microwave-assisted synthesis offers another powerful energy-efficient protocol for quinazolinone construction. Recent developments have demonstrated the successful application of microwave irradiation using pinane as a renewable and recyclable solvent [26]. The microwave-assisted synthesis protocol employs a two-stage heating regime: initial heating to 110°C for 10 minutes, followed by elevation to 180°C for 15 minutes, all under 300W microwave power [26]. This approach yields quinazolinone products in 84-85% yield while enabling complete recovery and reuse of the pinane solvent.

The microwave methodology demonstrates several advantages over conventional thermal approaches. Reaction times are significantly reduced from hours to minutes, energy consumption is minimized through targeted heating, and the use of renewable solvents enhances the environmental profile. The pinane solvent can be recovered through simple filtration and purification procedures, making the process economically viable for large-scale applications [26].

Solvent-free synthesis protocols eliminate the environmental burden associated with organic solvent use while often providing enhanced reaction rates and selectivities. The TiO₂-catalyzed synthesis of quinazolinone derivatives under solvent-free conditions demonstrates exceptional efficiency, achieving 90% yield in just 60 seconds [24]. The heterogeneous titanium dioxide catalyst can be easily recovered and reused, further enhancing the sustainability profile of the methodology.

Water-based synthesis represents the ultimate green solvent approach for quinazolinone construction. Dodecylbenzene sulfonic acid (DBSA) catalyzed three-component reactions in aqueous media under ultrasonic activation provide quinazolinone derivatives in 62-76% yield within 1-2 hours [18]. The combination of water as solvent, ultrasonic activation, and recyclable catalyst creates a highly sustainable synthetic platform.

Organocatalytic approaches utilizing naturally derived catalysts offer metal-free alternatives for quinazolinone synthesis. The 4,6-dihydroxysalicylic acid-catalyzed oxidative condensation of o-aminobenzylamines and benzylamines uses atmospheric oxygen as the terminal oxidant [17]. This methodology achieves up to 81% yield while demonstrating excellent atom economy and environmental compatibility. The use of salicylic acid derivatives as organocatalysts eliminates concerns about metal contamination in pharmaceutical products.

The scalability of organocatalytic approaches has been demonstrated through gram-scale synthesis using salicylic acid itself as the organocatalyst [17]. This modification enables practical green synthesis of nitrogen-containing heterocycles for industrial applications while maintaining high efficiency and environmental compatibility.

Energy-efficient activation methods encompass various non-conventional energy sources that reduce overall energy consumption. Ionic liquid-supported catalysts have been developed for microwave-assisted tandem synthesis of quinazolinones [27]. These ionic liquid-supported copper catalysts demonstrate excellent recyclability, maintaining catalytic activity for up to three consecutive cycles without significant loss of performance [27]. The combination of microwave activation and recyclable catalysts creates a highly efficient and sustainable synthetic platform.

Multi-component reaction strategies contribute to green chemistry principles through their inherent atom economy and operational efficiency. One-pot multi-component reactions eliminate the need for intermediate isolation and purification, reducing waste generation and solvent consumption. The three-component reaction of isatoic anhydride, aldehydes, and amines under organocatalytic conditions exemplifies this approach, delivering quinazolinone products in excellent yields with minimal waste generation [18].

MethodConditionsAdvantagesReaction TimeTemperature
Ultrasonic IrradiationAnthranilic acid + acetic anhydride + amines, ultrasonic wavesNo solvent/catalyst, 90% yield in 60s60 secondsAmbient
Microwave-AssistedPinane solvent, 110-180°C, 300WRecyclable solvent, mild conditions25 minutes total110-180°C
Solvent-Free ConditionsTiO₂ catalyst, 60 seconds90% yield, environmentally benign60 secondsAmbient
Water as SolventDBSA catalyst, ultrasound, H₂OGreen solvent, 62-76% yield1-2 hoursAmbient
OrganocatalysisSalicylic acid derivatives, atmospheric O₂Metal-free, excellent atom economySeveral hoursAmbient with O₂
Metal-Free SynthesisBF₃·Et₂O (10 mol%), oxidative condensationPractical, up to 81% yieldVariableMild

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

205.04874109 g/mol

Monoisotopic Mass

205.04874109 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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